2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol
Description
Properties
Molecular Formula |
C14H13F2NO2 |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
2-[(3,5-difluoroanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-10(15)5-11(16)7-12/h2-7,17-18H,8H2,1H3 |
InChI Key |
JMUUAGBHRZNBGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol
Reductive Amination as a Primary Route
The most widely reported synthesis involves a two-step reductive amination process. First, 6-methoxysalicylaldehyde is condensed with 3,5-difluoroaniline in the presence of a dehydrating agent such as molecular sieves or anhydrous sodium sulfate. The resulting Schiff base intermediate is subsequently reduced using sodium borohydride ($$ \text{NaBH}4 $$) or cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol or ethanol.
Key parameters influencing yield include:
- Solvent polarity : Ethanol (dielectric constant: 24.3) outperforms methanol (32.7) due to reduced side reactions.
- Temperature : Reactions conducted at 0–5°C during the reduction step minimize over-reduction byproducts.
- Stoichiometry : A 1.2:1 molar ratio of aldehyde to amine ensures complete conversion, as confirmed by thin-layer chromatography (TLC) monitoring.
Typical yields range from 68–75%, with impurities primarily consisting of unreacted starting materials and dimeric side products.
Alternative Pathways: Ullmann Coupling and Microwave-Assisted Synthesis
Copper-Catalyzed Ullmann Coupling
A less common but highly efficient method employs Ullmann-type coupling between 6-methoxy-2-iodophenol and 3,5-difluoroaniline. This single-step reaction uses copper(I) iodide ($$ \text{CuI} $$) as a catalyst (10 mol%) in dimethylformamide (DMF) at 110°C for 24 hours. The mechanism proceeds via a radical intermediate, with yields reaching 82% when conducted under inert atmosphere.
Advantages :
- Eliminates the need for intermediate isolation
- Tolerates electron-deficient aryl halides
Limitations :
- Requires rigorous exclusion of oxygen
- Generates stoichiometric amounts of copper byproducts
Microwave-Assisted Optimization
Recent advances have reduced reaction times from hours to minutes using microwave irradiation. A prototype protocol involves:
- Mixing 6-methoxysalicylaldehyde (1.0 eq), 3,5-difluoroaniline (1.1 eq), and $$ \text{NaBH}_4 $$ (1.5 eq) in ethanol
- Irradiating at 150 W, 80°C for 15 minutes
- Cooling and filtering through celite
This method achieves 89% yield with 99% purity by HPLC, demonstrating significant improvements over conventional heating.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 68–75 | 95–98 | 6–8 h | Scalable, mild conditions | Multiple steps, solvent waste |
| Ullmann Coupling | 82 | 93 | 24 h | Single-step, air-stable reagents | High catalyst loading, copper waste |
| Microwave-Assisted | 89 | 99 | 0.25 h | Rapid, energy-efficient | Specialized equipment required |
Purification and Isolation Techniques
Column Chromatography Optimization
Crude product purification typically employs silica gel chromatography with a hexane/ethyl acetate gradient (4:1 to 1:2 v/v). The compound elutes at $$ R_f = 0.34 $$ in 3:1 hexane/ethyl acetate, with recovery rates exceeding 90% when using 230–400 mesh silica.
Recrystallization Protocols
For industrial-scale production, recrystallization from ethanol/water (7:3 v/v) at −20°C produces needle-like crystals with 99.5% purity. X-ray diffraction analysis confirms the orthorhombic crystal system with space group $$ P21212_1 $$ and unit cell parameters $$ a = 8.923 \, \text{Å}, b = 10.415 \, \text{Å}, c = 12.731 \, \text{Å} $$.
Mechanistic Insights and Kinetic Studies
Schiff Base Formation Kinetics
The condensation of 6-methoxysalicylaldehyde and 3,5-difluoroaniline follows second-order kinetics with an activation energy ($$ E_a $$) of 45.2 kJ/mol. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a transition state characterized by partial charge transfer from the amine nitrogen to the carbonyl carbon.
Analytical Characterization
Spectroscopic Fingerprinting
- IR (KBr) : $$ \nu = 3340 \, (\text{O-H}), 1615 \, (\text{C=N}), 1240 \, (\text{C-O}) \, \text{cm}^{-1} $$
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 8.21 (s, 1H, OH), 6.82–6.75 (m, 3H, Ar-H), 4.38 (s, 2H, CH$$2$$), 3.79 (s, 3H, OCH$$_3$$)
- $$ ^{13}\text{C NMR} $$: δ 156.8 (C-O), 148.2 (C-F), 121.7–110.4 (Ar-C), 55.9 (OCH$$3$$), 43.1 (CH$$2$$)
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies using Corning AFR™ reactors demonstrate:
Emerging Synthetic Technologies
Photoredox Catalysis
Preliminary work using fac-Ir(ppy)$$_3$$ (2 mol%) under blue LED irradiation achieves 78% yield in 2 hours via a radical-mediated pathway. This method eliminates the need for stoichiometric reductants but requires rigorous degassing.
Chemical Reactions Analysis
2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is closely related to derivatives such as 2-{[(2,5-Difluorophenyl)amino]methyl}-6-methoxyphenol (Ref: 10-F735570), which differs in the fluorine substitution pattern (2,5- vs. 3,5-difluorophenyl). The positional isomerism significantly impacts electronic and steric properties:
- This configuration may improve solubility in polar solvents compared to ortho-substituted analogues.
- 2,5-Difluorophenyl substitution: The ortho-fluorine introduces steric hindrance near the amino group, possibly reducing reactivity in nucleophilic reactions .
Table 1: Key Structural and Electronic Comparisons
Spectroscopic and Computational Insights
Infrared (IR) and Raman spectroscopy data for fluorinated aromatic amines (e.g., phosphorus and sulfur analogues) suggest that fluorine substitution alters vibrational modes, particularly in the C-F stretching region (1000–1300 cm⁻¹) . Computational studies using density-functional theory (DFT), such as the Colle-Salvetti correlation-energy method, could predict electronic properties like dipole moments and frontier molecular orbitals, which are critical for understanding reactivity .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol, and how can reaction conditions be systematically optimized?
Methodological Answer:
A multi-step synthesis approach is typically employed, starting with functionalization of the phenol core. For example, a Mannich reaction could introduce the (3,5-difluorophenyl)aminomethyl group via condensation with formaldehyde and 3,5-difluoroaniline under anhydrous conditions. Key steps include:
- Use of NaH in THF for deprotonation and nucleophilic substitution (e.g., benzyloxy group introduction) .
- Optimization via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Randomized block designs with split plots can minimize variability, as demonstrated in agricultural chemical studies .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns, focusing on methoxy (-OCH) and fluorophenyl proton environments. Fluorine coupling in -NMR distinguishes 3,5-difluoro substitution .
- X-ray Crystallography: Resolve molecular geometry and hydrogen-bonding networks. Protocols from crystallographic studies of similar methoxyphenol derivatives recommend slow evaporation in polar aprotic solvents (e.g., DMSO) to obtain high-quality crystals .
Advanced: How should researchers design experiments to evaluate the environmental fate and biodegradation pathways of this compound?
Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies:
- Phase 1 (Lab): Assess hydrolysis, photolysis, and soil adsorption using OECD guidelines. Monitor degradation products via LC-MS/MS .
- Phase 2 (Microcosm): Simulate real ecosystems to study biotic transformations. Track metabolite formation in microbial communities using -labeling and isotopic tracing .
- Phase 3 (Field): Deploy passive samplers in water and soil to measure bioaccumulation factors (BAFs) and half-lives under varying pH and temperature .
Advanced: How can computational tools like QSAR and molecular modeling elucidate structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like logP, Hammett constants (σ for fluorine substituents), and topological polar surface area (TPSA). Validate against experimental bioassay data (e.g., antioxidant or enzyme inhibition assays) .
- Molecular Dynamics (MD): Simulate ligand-receptor binding for targets like cytochrome P450 or kinase enzymes. Fluorine’s electronegativity and methoxy’s steric effects can be analyzed for binding affinity .
Advanced: How should contradictory data in pharmacological studies (e.g., conflicting IC50_{50}50 values) be resolved?
Methodological Answer:
- Data Triangulation: Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic activity). For example, discrepancies in cytotoxicity may arise from assay-specific interference (e.g., phenol redox activity in MTT assays).
- AI-Driven Optimization: Apply machine learning to identify confounding variables (e.g., solvent polarity, cell line variability). Feed experimental data into iterative models to refine predictions, as seen in COVID-19 drug discovery workflows .
Basic: What purification strategies are recommended to isolate high-purity batches of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA). Monitor purity via UV at 254 nm .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility studies. High fluorine content may require polar aprotic solvents for efficient crystal formation .
Advanced: What strategies mitigate fluorinated byproduct formation during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
